molecular formula C11H19NO B13218368 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde

2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde

Cat. No.: B13218368
M. Wt: 181.27 g/mol
InChI Key: CKCCSQGWXPQUPW-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H19NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopropane ring, which is further substituted with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde typically involves the reaction of pyrrolidine with a suitable cyclopropane derivative. One common method is the reaction of pyrrolidine with cyclopropane-1-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrrolidine ring.

Major Products Formed

    Oxidation: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carboxylic acid.

    Reduction: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclopropane ring.

    3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group instead of an aldehyde group.

    1-Pyridin-2-yl-propan-2-one: Contains a pyridine ring and a ketone group instead of an aldehyde group.

Uniqueness

The uniqueness of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde lies in its combination of a pyrrolidine ring with a cyclopropane ring and an aldehyde group. This structural arrangement provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylpropan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H19NO/c1-11(2,10-7-9(10)8-13)12-5-3-4-6-12/h8-10H,3-7H2,1-2H3

InChI Key

CKCCSQGWXPQUPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC1C=O)N2CCCC2

Origin of Product

United States

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